4-Butoxyaniline chemical structure and IUPAC name
4-Butoxyaniline chemical structure and IUPAC name
An In-depth Technical Guide on 4-Butoxyaniline
Foreword
In the landscape of modern chemical synthesis and drug development, a profound understanding of the fundamental building blocks we employ is not merely advantageous; it is imperative. This guide is dedicated to 4-Butoxyaniline, a versatile intermediate whose utility spans from the synthesis of complex pharmaceutical agents to the creation of vibrant industrial dyes. My objective here is not to simply list properties and protocols, but to provide a cohesive and in-depth perspective, grounded in established science and practical application. We will explore the causality behind its reactivity, the rationale for specific synthetic choices, and the critical safety protocols that ensure its responsible use. This document is intended for the practicing researcher, scientist, and drug development professional, serving as a comprehensive technical resource to support and inspire innovation.
Core Chemical Identity and Molecular Architecture
A molecule's identity is the foundation of its function. 4-Butoxyaniline is defined by the interplay of an electron-donating amino group and a moderately bulky butoxy group, positioned opposite each other on a benzene ring. This specific arrangement dictates its reactivity, solubility, and utility as a synthetic precursor.
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IUPAC Name : 4-butoxyaniline[1]
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Synonyms : p-Butoxyaniline, 4-Butoxybenzenamine, 4-Aminophenyl butyl ether[2]
Molecular Structure Diagram
The spatial arrangement of atoms in 4-Butoxyaniline is key to understanding its chemical behavior. The para-substitution pattern minimizes steric hindrance at the reactive amino group compared to ortho-isomers.
Caption: Molecular structure of 4-Butoxyaniline.
Physicochemical Properties: A Quantitative Overview
For any experimental design, from reaction setup to purification and storage, these quantitative parameters are critical. The relatively high boiling point and flash point, for instance, indicate low volatility at room temperature, simplifying handling.
| Property | Value | Source(s) |
| Molecular Weight | 165.23 g/mol | [3][4][5] |
| Appearance | Clear dark brown to pale yellow liquid or solid | [1][2] |
| Boiling Point | 148-149 °C at 13 mmHg | [4] |
| Density | 0.992 g/mL at 25 °C | [4] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [4] |
| Refractive Index (n20/D) | 1.538 (lit.) | [4] |
| Solubility | Sparingly soluble in water | [2] |
Synthesis and Purification: A Validated Protocol
The most reliable and common synthesis of 4-Butoxyaniline is a two-stage process. First, a Williamson ether synthesis is performed to attach the butoxy group, followed by the reduction of a nitro group to the desired amine. This approach is favored for its high yields and the commercial availability of the starting materials.
Synthetic Workflow Visualization
This diagram outlines the logical progression from commercially available starting materials to the final purified product.
Caption: High-level workflow for the synthesis of 4-Butoxyaniline.
Detailed Experimental Protocol
Causality : The choice of a weak base like potassium carbonate in Step 1 is crucial. It is strong enough to deprotonate the phenol, forming the nucleophilic phenoxide, but not so strong as to cause side reactions with the alkyl halide. For the reduction in Step 2, catalytic hydrogenation is often preferred for its cleaner workup ("green chemistry"), while a metal-acid system like SnCl₂/HCl is a robust and cost-effective alternative.
Step 1: Synthesis of 1-Butoxy-4-nitrobenzene
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Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
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Charge the flask with 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
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Stir the suspension vigorously for 15-20 minutes at room temperature.
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Add 1-bromobutane (1.1-1.2 eq) to the mixture.
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Heat the reaction to reflux (approx. 56°C) and maintain for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Rinse the filter cake with a small amount of acetone.
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Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude 1-butoxy-4-nitrobenzene by recrystallization from ethanol.
Step 2: Reduction to 4-Butoxyaniline
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In a flask suitable for hydrogenation, dissolve the purified 1-butoxy-4-nitrobenzene (1.0 eq) from Step 1 in ethanol or ethyl acetate.
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Carefully add Palladium on carbon (10% Pd/C, 1-5 mol%) catalyst to the solution.
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Purge the flask with nitrogen, then introduce hydrogen gas (via balloon or hydrogenation apparatus) to a pressure of 1-3 atm.
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Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours). Monitor by TLC for the disappearance of the starting material.
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Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution : The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
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Rinse the filter pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude 4-butoxyaniline.
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Purify the final product by vacuum distillation to obtain a clear, pale liquid or solid.
Field Applications in Drug Development and Chemical Synthesis
4-Butoxyaniline is not an end product itself but a critical starting material or intermediate. Its value lies in the synthetic "handles" it provides: the nucleophilic amine can be readily acylated, alkylated, or diazotized, while the aromatic ring is amenable to electrophilic substitution.
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Pharmaceutical Synthesis : It serves as a key building block for creating more complex active pharmaceutical ingredients (APIs).[2] Its structure is found within certain classes of local anesthetics and other therapeutic agents. The butoxy group can enhance lipophilicity, which may improve a drug candidate's ability to cross biological membranes.
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Dye and Pigment Industry : The primary aromatic amine group is a perfect precursor for the synthesis of azo dyes.[2] Through diazotization followed by coupling with an electron-rich aromatic partner (e.g., a phenol or another aniline), a wide variety of colors can be produced for use in textiles and printing.[6][7][8]
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Agrochemicals : Similar to pharmaceuticals, it is used as an intermediate in the production of some pesticides and herbicides.[2]
Critical Safety and Handling Protocols
Trustworthiness in any protocol demands an unwavering commitment to safety. 4-Butoxyaniline is a hazardous substance and must be handled with the appropriate engineering controls and personal protective equipment.
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Hazard Summary : Toxic if swallowed, in contact with skin, or if inhaled.[9][10] It is known to cause skin irritation and serious eye irritation.[4][10]
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Engineering Controls : Always handle this chemical within a certified chemical fume hood to minimize inhalation risk.[11] An eyewash station and safety shower must be readily accessible.[11]
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Personal Protective Equipment (PPE) :
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Storage : Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[11] Keep the container tightly sealed.[2][9][11]
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Spill Response : In case of a spill, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.
Conclusion
4-Butoxyaniline is a foundational reagent whose structural simplicity belies its synthetic power. From its precise molecular architecture to its role in creating life-saving medicines and industrial materials, a comprehensive understanding of this compound is essential for the modern scientist. By adhering to validated synthetic protocols and rigorous safety standards, researchers can confidently and effectively leverage the unique properties of 4-Butoxyaniline to advance their scientific and developmental goals.
References
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Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). (n.d.). Cole-Parmer. Retrieved February 7, 2026, from [Link]
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4-BUTYLANILINE MSDS CAS-No.: 104-13-2 MSDS. (2019, January 28). Loba Chemie. Retrieved February 7, 2026, from [Link]
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4-Iodoaniline: The Cornerstone of Innovative Solutions. (2025, August 20). sarex blog. Retrieved February 7, 2026, from [Link]
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4-Butylaniline. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Amfine. Retrieved February 7, 2026, from [Link]
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4-Butoxyaniline Solution in Toluene, 100μg/mL. (n.d.). A Chemtek. Retrieved February 7, 2026, from [Link]
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